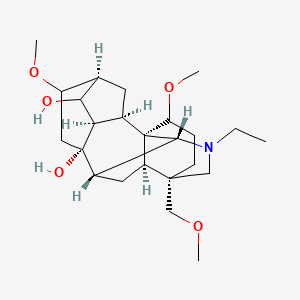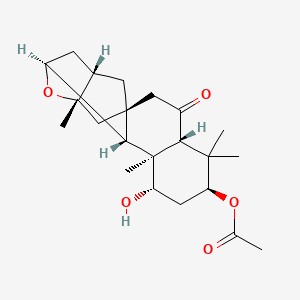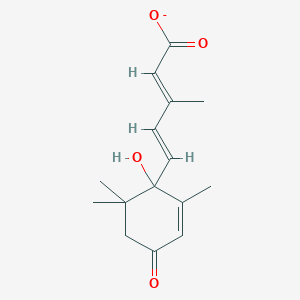
Idalopirdine
Vue d'ensemble
Description
L’idalopirdine est un antagoniste puissant et sélectif du récepteur 5-HT6 de la sérotonine. Il a été développé par Lundbeck comme une thérapie d’augmentation pour le traitement des déficits cognitifs associés à la maladie d’Alzheimer et à la schizophrénie . Le composé est connu pour sa capacité à améliorer la neurotransmission cholinergique, glutamatergique, noradrénergique et dopaminergique .
Applications De Recherche Scientifique
Idalopirdine has been extensively studied for its potential therapeutic applications in the treatment of cognitive deficits associated with Alzheimer’s disease and schizophrenia. It has shown promise in enhancing cognitive function by modulating neurotransmitter systems . Additionally, this compound has been investigated for its potential use in other neurodegenerative disorders .
Mécanisme D'action
L’idalopirdine exerce ses effets en antagonisant le récepteur 5-HT6 de la sérotonine, qui est principalement exprimé dans le cerveau, en particulier dans le cortex cérébral et l’hippocampe . En bloquant ce récepteur, l’this compound améliore la neurotransmission cholinergique, glutamatergique, noradrénergique et dopaminergique, ce qui conduit à une amélioration de la fonction cognitive .
Analyse Biochimique
Biochemical Properties
Idalopirdine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the 5-hydroxytryptamine-6 receptor, a G-protein-coupled receptor involved in neurotransmission. By binding to this receptor, this compound inhibits its activity, leading to alterations in neurotransmitter release and signaling pathways. Additionally, this compound has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound influences cell function by modulating neurotransmitter release and receptor activity. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to enhance cholinergic neurotransmission, which is crucial for cognitive function. Furthermore, this compound’s interaction with the 5-hydroxytryptamine-6 receptor can lead to changes in intracellular signaling cascades, affecting processes such as synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the 5-hydroxytryptamine-6 receptor, inhibiting its activity and thereby modulating neurotransmitter release. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound inhibits cytochrome P450 2D6, affecting the metabolism of various drugs and potentially increasing their bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods. Long-term effects on cellular function have been noted, including sustained enhancement of cholinergic neurotransmission and neuroprotective effects. In vitro and in vivo studies have demonstrated that this compound can maintain its efficacy over time, making it a promising candidate for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and improve memory performance. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances. Threshold effects have been noted, with optimal cognitive enhancement occurring at specific dosage ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450 2D6, which plays a role in its metabolism. This interaction can affect metabolic flux and alter metabolite levels. Additionally, this compound’s modulation of neurotransmitter systems can influence metabolic pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound may interact with specific transporters that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in target tissues, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized to neuronal cells, where it interacts with the 5-hydroxytryptamine-6 receptor on the cell membrane. This localization is essential for its ability to modulate neurotransmitter release and receptor activity. Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, further influencing its function .
Méthodes De Préparation
La synthèse de l’idalopirdine implique plusieurs étapes, commençant par la préparation du noyau indole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse d’indole de Fischer.
Introduction de fluor : La fluoration est réalisée à l’aide d’un agent fluorant tel que le Selectfluor.
Attachement de la chaîne latérale éthanamine : La chaîne latérale éthanamine est introduite par une réaction d’amination réductrice.
Analyse Des Réactions Chimiques
L’idalopirdine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution peuvent se produire au niveau des atomes de fluor en utilisant des nucléophiles comme le méthylate de sodium.
Applications de la recherche scientifique
L’this compound a été largement étudiée pour ses applications thérapeutiques potentielles dans le traitement des déficits cognitifs associés à la maladie d’Alzheimer et à la schizophrénie. Elle s’est montrée prometteuse pour améliorer la fonction cognitive en modulant les systèmes de neurotransmetteurs . De plus, l’this compound a été étudiée pour son utilisation potentielle dans d’autres troubles neurodégénératifs .
Comparaison Avec Des Composés Similaires
L’idalopirdine est similaire à d’autres antagonistes du récepteur 5-HT6 de la sérotonine tels que la cerlapirdine et la latrepirdine . L’this compound est unique par sa forte sélectivité pour le récepteur 5-HT6 et sa capacité à améliorer plusieurs systèmes de neurotransmetteurs . Cela en fait un candidat prometteur pour le traitement des déficits cognitifs dans les troubles neurodégénératifs.
Composés similaires
- Cerlapirdine
- Latrepirdine
- RVT-101
Propriétés
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWYTYNMZWMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026015 | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin receptor believed to act by enhancing transmission of chemicals in the brain. | |
| Record name | SGS518 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467459-31-0 | |
| Record name | Idalopirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467459-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idalopirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idalopirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDALOPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What is the primary mechanism of action of Idalopirdine?
A1: this compound acts as a selective antagonist of the serotonin-6 (5-HT6) receptor. [, , , ] These receptors are primarily found in brain regions associated with memory and executive function, making them potential targets for Alzheimer's disease (AD) treatment. [, , ]
Q2: How does 5-HT6 receptor antagonism potentially benefit AD patients?
A2: Blocking 5-HT6 receptors is believed to enhance the release of several neurotransmitters crucial for memory and cognition, including acetylcholine, glutamate, dopamine, and noradrenaline. [] This enhanced neurotransmission could potentially counteract the cognitive decline observed in AD. [, ]
Q3: Did preclinical studies support the potential of this compound in AD?
A3: Yes, preclinical studies indicated that this compound, when co-administered with the acetylcholinesterase inhibitor donepezil, showed synergistic effects on brain activity in rats. [, , , , ] These effects included potentiating cholinergic and glutamatergic transmission, influencing neural oscillations in the hippocampus and frontal lobes, and reversing working memory deficits. []
Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of this compound within these research papers?
A4: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.
Q5: Do these research papers discuss the material compatibility and stability of this compound under various conditions?
A5: No, the focus of the provided research articles is on the pharmacological properties and clinical trial outcomes of this compound. Information related to material compatibility and stability under various conditions is not discussed.
Q6: Was computational chemistry and modeling used in the development of this compound?
A7: While the provided papers don't detail the initial development phases of this compound, one study utilized computational approaches to design novel phenothiazine derivatives as potential 5-HT6 receptor antagonists. [] This study used molecular docking, ADMET prediction, and molecular dynamics simulations to evaluate the binding affinity and drug-like properties of these derivatives. This illustrates the application of computational chemistry in exploring and optimizing potential 5-HT6 antagonists.
Q7: Did research explore how modifications to the this compound structure impacted its activity?
A7: The provided research primarily focuses on this compound itself and does not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.
Q8: Is there information about this compound's stability under various conditions or formulation strategies to improve its properties?
A8: The research papers provided do not discuss the stability of this compound under different conditions or strategies for its formulation.
Q9: Do these research articles discuss SHE (Safety, Health, and Environment) regulations related to this compound?
A9: The provided research articles primarily focus on the scientific and clinical aspects of this compound and do not delve into specific SHE regulations related to its development or use.
Q10: What is known about the pharmacokinetic profile of this compound?
A11: While the provided articles do not go into extensive detail about specific ADME parameters, they mention that transient elevations in liver enzymes (ALT/AST) were observed in clinical trials. [] These elevations were generally asymptomatic and resolved regardless of continued treatment or withdrawal. []
Q11: Did this compound demonstrate a synergistic effect with Donepezil in clinical trials, as suggested by preclinical data?
A12: Despite promising preclinical data, the large-scale phase 3 clinical trials failed to demonstrate a statistically significant improvement in cognition when this compound was added to donepezil treatment in patients with mild to moderate AD. [, , , , ]
Q12: Is there information about potential resistance mechanisms to this compound or cross-resistance with other compounds?
A12: The provided research articles do not discuss resistance mechanisms to this compound or cross-resistance with other compounds.
Q13: What is known about the safety and tolerability of this compound?
A15: this compound was generally found to be safe and well-tolerated in clinical trials. [, ] The most common side effect was transient elevations in liver enzymes (ALT/AST), which typically resolved even with continued treatment. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)



![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)



![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)




![[5-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1259111.png)
